molecular formula C19H18ClN3O4S2 B2711721 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896675-84-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2711721
CAS No.: 896675-84-6
M. Wt: 451.94
InChI Key: BJKPZNHINNHHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a morpholine sulfonyl group, and a benzamide moiety, which collectively contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.

    Introduction of the Morpholine Sulfonyl Group: This step involves the reaction of the chlorinated benzothiazole with morpholine and a sulfonylating agent like chlorosulfonic acid to form the morpholine sulfonyl derivative.

    Formation of the Benzamide Moiety: Finally, the morpholine sulfonyl derivative is reacted with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature to mild heating.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-2-7-15(20)17-16(12)21-19(28-17)22-18(24)13-3-5-14(6-4-13)29(25,26)23-8-10-27-11-9-23/h2-7H,8-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPZNHINNHHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.